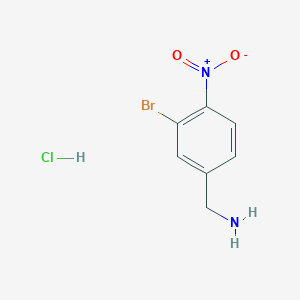
(3-Bromo-4-nitrophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanamine group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-nitrophenyl)methanamine hydrochloride typically involves the nitration of 3-bromoaniline followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
(3-Bromo-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride: Similar structure but with a methyl group instead of a hydrogen atom.
(3-Bromo-4-methoxyphenyl)methanamine hydrochloride: Contains a methoxy group instead of a nitro group.
(4-Bromo-3-chlorophenyl)methanamine hydrochloride: Has a chlorine atom instead of a nitro group.
Uniqueness
(3-Bromo-4-nitrophenyl)methanamine hydrochloride is unique due to the presence of both bromine and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H8BrClN2O2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
(3-bromo-4-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H |
InChI Key |
CFMWLGDQKYCFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















